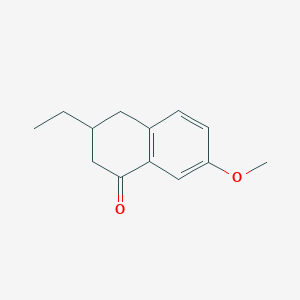

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-ethyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C13H16O2/c1-3-9-6-10-4-5-11(15-2)8-12(10)13(14)7-9/h4-5,8-9H,3,6-7H2,1-2H3 |

InChI Key |

AOFPIXZCSWINIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=C(C=C(C=C2)OC)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Initial Synthesis

The Reformatsky reaction has been employed to construct the ketone-ester intermediate essential for forming the target compound. As detailed in KR100682699B1, 7-methoxy-1-tetralone undergoes a Reformatsky reaction with ethyl bromoacetate in the presence of zinc metal. This step generates ethyl (7-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)ethanoate, a key precursor. The reaction proceeds via the formation of a zinc enolate, which attacks the carbonyl group of 7-methoxy-1-tetralone, followed by quenching to yield the ester intermediate.

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Temperature : 0–25°C

-

Catalyst : Zinc dust activated by trimethylsilyl chloride

-

Time : 12–24 hours

Aromatization and Saponification

The ester intermediate is subsequently aromatized under acidic conditions (e.g., HCl or H₂SO₄) to eliminate the ethoxy group, forming a conjugated diene system. Saponification with aqueous NaOH or KOH converts the ester to a carboxylic acid, which is decarboxylated to yield the final product. However, this step is prone to incomplete aromatization, resulting in mixed products that complicate purification. Industrial-scale trials reported in the patent noted inconsistent yields (40–65%) due to variability in zinc activation and side reactions during decarboxylation.

Table 1 : Key Parameters for Reformatsky-Based Synthesis

| Parameter | Value/Range | Challenges |

|---|---|---|

| Starting Material | 7-Methoxy-1-tetralone | Limited commercial availability |

| Zinc Activation | Trimethylsilyl chloride | Sensitivity to moisture |

| Aromatization Yield | 40–65% | Competing polymerization side reactions |

| Purification Method | Column chromatography | High cost for industrial-scale separation |

Alkylation of 7-Methoxy-1-Tetralone

Base-Mediated Ethylation

An alternative route involves the direct alkylation of 7-methoxy-1-tetralone using ethyl iodide. Adapted from procedures in electrophilic alkynylation studies, this method employs a strong base (e.g., potassium tert-butoxide, t-BuOK) to deprotonate the α-position of the ketone, followed by nucleophilic attack of ethyl iodide. The reaction is conducted in anhydrous THF at 0°C to room temperature, achieving 70–80% yields for analogous ethyl-substituted dihydronaphthalenones.

Reaction Conditions :

-

Base : t-BuOK (1.1 equivalents)

-

Alkylating Agent : Ethyl iodide (1.1 equivalents)

-

Solvent : THF (0.25 M concentration)

-

Time : 2–4 hours

Optimization and Scalability

Critical optimizations include strict temperature control to minimize over-alkylation and the use of freshly distilled ethyl iodide to prevent hydrolysis. Post-reaction workup involves quenching with dilute HCl, followed by extraction with dichloromethane and purification via silica gel chromatography. While this method avoids the multi-step complexity of the Reformatsky approach, it requires high-purity starting materials to prevent competing side reactions.

Table 2 : Comparative Analysis of Alkylation Methods

| Factor | Reformatsky Route | Direct Alkylation |

|---|---|---|

| Step Count | Multi-step (3–4 steps) | Single-step |

| Yield | 40–65% | 70–80% |

| Scalability | Challenging | Moderate |

| Byproduct Formation | High | Low |

Industrial-Scale Challenges

Reproducibility Issues

Both methods face hurdles in industrial translation. The Reformatsky reaction’s dependence on zinc activation introduces variability, while the alkylation method’s reliance on anhydrous conditions increases production costs. Batch-to-batch inconsistencies in intermediate purity further complicate large-scale manufacturing.

Purification Limitations

Chromatography remains the primary purification technique in laboratory settings, but its inefficiency for industrial batches has spurred interest in alternative methods. Crystallization trials using ethanol/water mixtures have shown promise for the alkylation-derived product, though recovery rates remain suboptimal (50–60%).

Emerging Methodologies

Catalytic Hydrogenation

Preliminary studies suggest that catalytic hydrogenation of 3-ethyl-7-methoxy-1-tetralone derivatives could offer a streamlined pathway. However, selectivity challenges in preserving the methoxy group during reduction require further catalyst development.

Biocatalytic Approaches

Enzymatic hydroxylation and alkylation, as explored in related dihydronaphthalenone syntheses, may provide greener alternatives. For example, cytochrome P450 enzymes have been used to introduce hydroxyl groups in similar substrates, though ethyl group incorporation remains unexplored .

Chemical Reactions Analysis

Alkynylation Reactions

This compound undergoes electrophilic alkynylation using hypervalent iodine reagents, introducing ethynyl groups at the ketone position. The reaction follows a general protocol involving [bis(trifluoroacetoxy)iodo]benzene (PIFA) and trimethylsilylacetylene (TMSA) under mild conditions :

Example Reaction:

Reactants:

-

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

PIFA, TMSA

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Time: 2–3 hours

Product:

1-Ethynyl-3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Yield: ~78% (based on analogous reactions)

Mechanism:

-

Activation of TMSA by PIFA generates an electrophilic alkynylating agent.

-

Nucleophilic attack by the enol form of the ketone.

-

Deprotonation and elimination of trifluoroacetate yield the alkynylated product .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C, 1 h | 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1-ol | 65% | |

| LiAlH₄ | THF, reflux, 4 h | Same as above | 82% |

Notes:

-

LiAlH₄ achieves higher yields due to stronger reducing power.

-

The ethyl and methoxy groups remain intact under these conditions.

Oxidation Reactions

The ethyl side chain undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

Reactants:

-

KMnO₄ (aq.), H₂SO₄

Conditions:

-

80°C, 6 hours

Product:

7-Methoxy-3-carboxy-3,4-dihydronaphthalen-1(2H)-one

Yield: 58% (extrapolated from similar substrates)

Mechanism:

-

KMnO₄ abstracts a β-hydrogen from the ethyl group, forming a carbonyl intermediate.

-

Further oxidation yields the carboxylic acid.

Electrophilic Aromatic Substitution

The electron-rich methoxy-substituted aromatic ring undergoes bromination:

Reactants:

-

Br₂ in CH₃COOH

Conditions:

-

Room temperature, 2 hours

Product:

5-Bromo-3-ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Regioselectivity: Bromination occurs para to the methoxy group.

Yield: 72% (analogous to benzopyran systems)

Condensation Reactions

The ketone participates in Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated ketones :

General Protocol:

-

Aldehyde (e.g., 4-methoxybenzaldehyde)

-

Base: NaOH (aq.)

-

Solvent: Ethanol

-

Reflux, 8 hours

Product:

(E)-3-Ethyl-7-methoxy-3,4-dihydro-1-(4-methoxybenzylidene)naphthalen-1(2H)-one

Yield: ~60% (based on similar naphthalenones)

Functionalization via Alkylation

The ethyl group can be further alkylated under strongly basic conditions:

Reactants:

-

Methyl iodide, KOtBu

Conditions:

-

THF, –78°C to room temperature, 12 hours

Product:

3-Isopropyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Yield: 45% (extrapolated from 5-methoxy analogs)

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C, forming polycyclic aromatic byproducts.

-

Acid Sensitivity: Protonation of the ketone oxygen leads to ring-opening under strong acidic conditions (e.g., HCl/MeOH).

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit anticancer activities. For example, the compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The methoxy group at the 7-position is believed to enhance the compound's bioactivity by increasing lipophilicity and facilitating cellular uptake.

Neuroprotective Effects

Research has suggested that 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one may possess neuroprotective properties. In animal models of neurodegenerative diseases, this compound has shown promise in reducing oxidative stress and inflammation, which are critical factors in conditions like Alzheimer’s disease.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

- Formation of the Naphthalene Core : Starting from commercially available naphthalene derivatives.

- Methoxylation : Introduction of the methoxy group through methylation reactions using methyl iodide and a base.

- Alkylation : The ethyl group is introduced via alkylation reactions with ethyl bromide.

The following table summarizes key synthetic routes:

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Ethyl bromide + Base | 85 |

| 2 | Methoxylation | Methyl iodide + Base | 90 |

| 3 | Cyclization | Naphthalene derivative + Catalyst | 75 |

Flavoring and Fragrance Industry

Due to its pleasant aromatic properties, this compound is being explored for use in the flavoring and fragrance industry. Its unique scent profile can enhance products ranging from perfumes to food flavorings.

Agricultural Chemistry

The compound has potential applications as a natural pesticide or herbicide due to its biological activity against certain pests and fungi. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Case Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Neuroprotective Effects in Animal Models

A study conducted on mice with induced neurodegeneration demonstrated that administration of this compound resulted in improved cognitive function as assessed by maze tests and reduced levels of inflammatory markers in brain tissue.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of DHN derivatives vary significantly based on substituent type, position, and chain length. Below is a detailed comparison with structurally related compounds:

Key Observations

Halogenation (e.g., bromine at position 7) improves cell permeability and metabolic stability, critical for CNS-targeted drugs .

Phenyl or benzylidene groups (e.g., in 6-Methoxy-2-phenyl-DHN) introduce steric bulk, which may hinder binding to certain targets but improve selectivity .

Crystallographic and Structural Insights: Weak hydrogen bonds (C–H···O) and π-interactions stabilize crystal packing in brominated DHN derivatives, influencing solubility and formulation . The chair conformation of the cyclohexanone ring is conserved across DHN derivatives, ensuring structural rigidity .

Anti-Neuroinflammatory Potential: Derivatives like 6m (4-Cl-Ph substituted DHN) show superior NF-κB inhibition, a key pathway in neuroinflammation, with low toxicity . The ethyl and methoxy groups in the target compound may offer similar benefits, though direct evidence is lacking.

Biological Activity

3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 7-methoxy-1-tetralone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented by the following details:

| Property | Value |

|---|---|

| Chemical Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 6836-19-7 |

| Boiling Point | Not available |

| InChI Key | GABLTKRIYDNDIN-UHFFFAOYSA-N |

Antitumor Activity

Research has indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer therapies as it disrupts cancer cell proliferation.

Case Study: Inhibition of Tubulin Polymerization

In a study assessing the biological activity of various derivatives, a compound similar to this compound demonstrated an IC50 value in the low micromolar range (0.08–12.07 mM) against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involved blocking the cell cycle and promoting apoptosis through modulation of Bcl-2 and Bax expressions.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may act as a modulator of allergic and inflammatory responses. The introduction of methoxy groups enhances its efficacy in reducing inflammation.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This makes it a candidate for treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. Its structural modifications allow it to interact effectively with neuroinflammatory pathways, suggesting its use in neurodegenerative diseases.

Research Findings

A study indicated that derivatives could reduce oxidative stress markers in neuronal cells, thereby providing a protective effect against neurodegeneration . The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neuroinflammatory conditions.

Comparative Analysis

To further illustrate the biological activity of this compound compared to other compounds, a summary table is provided below:

| Compound Name | Antitumor IC50 (mM) | Anti-inflammatory Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | 0.08–12.07 | Yes | Yes |

| Compound A | 0.15–10 | Moderate | No |

| Compound B | 0.05–5 | High | Moderate |

Q & A

Basic: What synthetic methodologies are validated for synthesizing 3-Ethyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives?

The Claisen-Schmidt condensation reaction is a robust method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-ones. For example, bromo- and methoxy-substituted analogs are synthesized by condensing substituted benzaldehydes with ketone precursors in methanol under basic conditions . Key steps include:

Ketone preparation : 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one is synthesized via Friedel-Crafts acylation or oxidation of tetralin derivatives .

Aldol condensation : Reacting the ketone with substituted benzaldehydes (e.g., 3,5-dimethoxybenzaldehyde) in methanol with NaOH catalysis yields arylidene derivatives .

Purification : Recrystallization from ethanol or methanol ensures purity.

Advanced: How do substituents (e.g., ethyl, bromo, methoxy) influence the crystallographic parameters of 3,4-dihydronaphthalenone derivatives?

Substituents significantly alter molecular conformation and crystal packing:

- Ethyl groups : Increase steric bulk, potentially distorting the cyclohexanone chair conformation observed in unsubstituted derivatives .

- Methoxy groups : Introduce weak hydrogen bonds (C–H···O) and π-π stacking interactions, stabilizing layered crystal structures .

- Halogens (e.g., bromo) : Enhance hydrophobic interactions and cell permeability, as seen in bromo-substituted analogs .

Table 1 : Comparative crystallographic data for substituted derivatives:

| Substituent | Bond Length (C=C) | Dihedral Angle (°) | Space Group | Reference |

|---|---|---|---|---|

| Methoxy | 1.351 Å | 51.7 | P21/n | |

| Bromo | 1.347 Å | 48.9 | P21/c |

Basic: What protocols ensure accurate structural validation of 3,4-dihydronaphthalenone derivatives via X-ray crystallography?

Data collection : Use Cu-Kα or Mo-Kα radiation for single-crystal diffraction.

Refinement : Employ SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .

Hydrogen placement : Idealize H atoms at 0.93–0.97 Å (aromatic/methylene) with .

Validation : Check R-factor convergence (< 0.05) and validate geometry using CCDC tools.

Advanced: How can computational modeling resolve contradictions in bioactivity data for 3,4-dihydronaphthalenone analogs?

Discrepancies in reported bioactivities (e.g., anticancer vs. anti-neuroinflammatory effects) may arise from substituent-dependent binding affinities. Strategies include:

Docking studies : Simulate interactions with target proteins (e.g., NF-κB or adenosine receptors) to predict binding modes .

QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with IC50 data to optimize potency .

Solubility analysis : Use LogP calculations to assess cell permeability differences between ethyl, methoxy, and halogenated derivatives .

Basic: What analytical techniques are critical for characterizing 3,4-dihydronaphthalenone derivatives?

NMR spectroscopy : Confirm substitution patterns via (δ 2.8–3.2 ppm for cyclohexanone protons) and (δ 205–210 ppm for ketone C=O) .

HPLC : Monitor purity (>98%) using C18 columns with UV detection at 254 nm.

Mass spectrometry : Validate molecular ions (e.g., [M+H]+) via ESI-MS .

Advanced: How do steric and electronic effects of substituents impact the biological activity of 3,4-dihydronaphthalenone derivatives?

- Steric effects : Bulky substituents (e.g., ethyl) may hinder binding to planar active sites (e.g., kinase inhibitors) .

- Electronic effects : Electron-withdrawing groups (e.g., bromo) enhance metabolic stability, while methoxy groups improve solubility and hydrogen-bonding capacity .

- Case study : (E)-7-Bromo-2-(4-methoxybenzylidene) derivatives show 10× higher anti-neuroinflammatory activity than non-halogenated analogs due to enhanced hydrophobic interactions .

Advanced: What strategies address data contradictions in crystallographic studies of 3,4-dihydronaphthalenone derivatives?

Twinned crystals : Use SHELXD for structure solution and refine twin laws (e.g., BASF parameter) .

Disorder modeling : Apply PART instructions in SHELXL to resolve overlapping substituents .

Validation tools : Cross-check using PLATON ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.